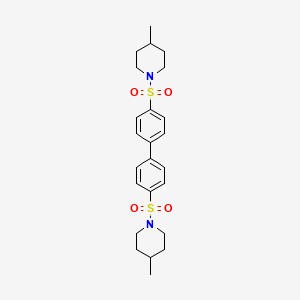

![molecular formula C8H8N2O2 B2753786 4-甲基-1,4-二氢吡咯并[3,2-b]吡咯-2-甲酸 CAS No. 1007386-48-2](/img/structure/B2753786.png)

4-甲基-1,4-二氢吡咯并[3,2-b]吡咯-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

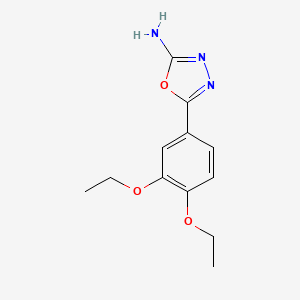

“4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid” is a chemical compound with the empirical formula C9H10N2O2 and a molecular weight of 178.19 . It is a solid substance .

Synthesis Analysis

The synthesis of 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives has been achieved through various methods. For instance, a novel electroluminescent material based on a pyrrolo[3,2-b]pyrrole skeleton was synthesized and fully characterized by elemental analysis, mass spectrometry, NMR spectroscopy, and X-ray crystallography . Unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles were also synthesized, and their absorption and fluorescence properties were investigated .Molecular Structure Analysis

The molecular structure of “4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid” can be represented by the SMILES string CN1C2=C(C=C1)NC(C(OC)=O)=C2 . The InChI key for this compound is XQCPLESDFXIODP-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives have been studied in various contexts. For example, π-extended 1,4-dihydropyrrolo[3,2-b]pyrrole chromophores with varying electron-donating or electron-withdrawing capabilities were synthesized via Suzuki cross-coupling reactions . The influence of functionality on optoelectronic properties was elucidated .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives have been investigated. For instance, the synthesized 1,4-bis (4-bromophenyl)-2,5-bis (4-nitrophenyl)-1,4-dihydropyrrole [3,2-b]pyrrole (PyBN) showed varying photoactivity upon irradiation at different wavelengths .科学研究应用

合成和化学性质

4-甲基-1,4-二氢吡咯[3,2-b]吡咯-2-羧酸参与复杂有机化合物的合成,并对理解化学反应和方法论有意义。例如,一项关于钯碘化物催化的羰基化方法的研究,以合成功能化吡咯衍生物为重点,强调了一种合成功能化吡咯的新方法,这种方法在药物化学中至关重要 (Gabriele 等人,2012 年)。另一项研究强调了 3,4-脱氢脯氨酸酰胺发现库的设计和合成,展示了吡咯衍生物在合成生物活性化合物中的多功能性 (Werner 等人,2007 年)。

光学性质和应用

研究还集中在吡咯吡咯衍生物的光学性质上,一项研究详细介绍了四芳基-、五芳基-和六芳基-1,4-二氢吡咯[3,2-b]吡咯的合成和光学性质。这些化合物表现出强烈的蓝色荧光和高荧光量子产率,表明在材料科学和光物理学中具有潜在的应用 (Krzeszewski 等人,2014 年)。

生化研究

在生化水平上,对蓝藻中 4-甲基脯氨酸生物合成的研究提供了对产生非蛋白氨基酸的酶促过程和遗传因素的见解。这项研究对理解蓝藻中的代谢途径和基因工程具有意义 (Luesch 等人,2003 年)。

分子识别和结合研究

分子识别研究利用杯[4]吡咯受体来理解水溶液中的结合相互作用,这可能对设计化学和生物系统中的新传感器和受体有意义 (Verdejo 等人,2009 年)。

作用机制

Target of Action

Compounds with a similar structure have been used in the synthesis of electroluminescent materials , suggesting potential interactions with light-emitting pathways.

Mode of Action

It’s known that similar compounds exhibit aggregation-induced emission (aie) behaviors . This suggests that the compound might interact with its targets by restricting intramolecular rotation, leading to enhanced fluorescence in aggregated or solid states .

Result of Action

Compounds with similar structures have been shown to exhibit significant aie behaviors, which could result in strong fluorescence emissions in non-polar or low-polarity solvents .

Action Environment

The action of 4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid may be influenced by environmental factors such as solvent polarity . For instance, its fluorescence properties could be enhanced in non-polar or low-polarity environments due to the restriction of intramolecular rotation .

未来方向

The future directions for the study and application of 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives are promising. They have potential usefulness as advanced optoelectronic materials . For instance, PyBN shows wavelength-selective photoactivity with potential application in dual-wavelength volumetric additive manufacturing .

属性

IUPAC Name |

1-methyl-4H-pyrrolo[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-10-3-2-5-7(10)4-6(9-5)8(11)12/h2-4,9H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNMFJGDGQHMER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007386-48-2 |

Source

|

| Record name | 4-methyl-1H,4H-pyrrolo[3,2-b]pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

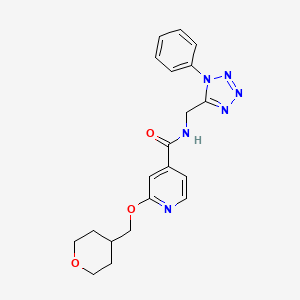

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2753703.png)

![7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B2753704.png)

![2-(3-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2753705.png)

![(3,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2753721.png)

![3-[(Methylsulfanyl)methyl]phenol](/img/structure/B2753723.png)

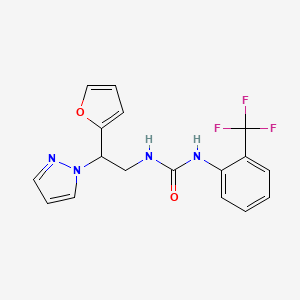

![N-(2,3-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2753725.png)